molecular formula C14H29ClO2S B4290860 1-(2-Chloroethylsulfonyl)dodecane

1-(2-Chloroethylsulfonyl)dodecane

Cat. No.: B4290860
M. Wt: 296.9 g/mol
InChI Key: MHXGAQOEJOSESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloroethyl)sulfonyl]dodecane is an organic compound characterized by a long dodecane chain with a sulfonyl group and a chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-(2-Chloroethylsulfonyl)dodecane may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloroethyl)sulfonyl]dodecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfone compounds .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethylsulfonyl)dodecane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(2-Chloroethyl)sulfonyl]dodecane can be compared with other similar compounds, such as:

    1-[(2-Bromoethyl)sulfonyl]dodecane: Similar in structure but with a bromoethyl group instead of a chloroethyl group.

    1-[(2-Hydroxyethyl)sulfonyl]dodecane:

The uniqueness of 1-(2-Chloroethylsulfonyl)dodecane lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-(2-chloroethylsulfonyl)dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-13-18(16,17)14-12-15/h2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXGAQOEJOSESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethylsulfonyl)dodecane
Reactant of Route 2
1-(2-Chloroethylsulfonyl)dodecane
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethylsulfonyl)dodecane
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethylsulfonyl)dodecane
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethylsulfonyl)dodecane
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethylsulfonyl)dodecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.